Erythromycin Propionate

Description

Properties

IUPAC Name |

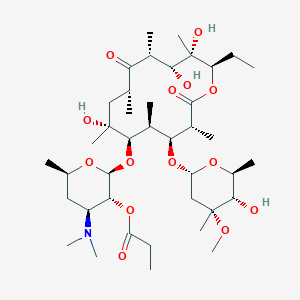

[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H71NO14/c1-15-27-40(11,48)33(44)22(5)30(43)20(3)18-38(9,47)35(55-37-32(53-28(42)16-2)26(41(12)13)17-21(4)50-37)23(6)31(24(7)36(46)52-27)54-29-19-39(10,49-14)34(45)25(8)51-29/h20-27,29,31-35,37,44-45,47-48H,15-19H2,1-14H3/t20-,21-,22+,23+,24-,25+,26+,27-,29+,31+,32-,33-,34+,35-,37+,38-,39-,40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQXKHPOXXXCTP-CSLYCKPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H71NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022994 | |

| Record name | Erythromycin propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

790.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-36-1 | |

| Record name | Erythromycin propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythromycin propionate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythromycin propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erythromycin, 2'-propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERYTHROMYCIN PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB75CIT999 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Propionate Ester of Erythromycin: A Technical Guide to its Discovery, History, and Scientific Foundation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin, a macrolide antibiotic discovered in 1952, has been a cornerstone in the treatment of various bacterial infections.[1] Its acid lability and variable oral absorption led to the development of ester prodrugs, among which erythromycin propionate has proven to be a significant advancement. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles of this compound. It details its chemical synthesis, mechanism of action, antimicrobial activity, and pharmacokinetic profile. Furthermore, this guide outlines the experimental protocols for key assays and visualizes complex biological pathways and experimental workflows to offer a comprehensive resource for researchers and drug development professionals.

Discovery and History

The journey of erythromycin began in 1949 when Filipino scientist Abelardo B. Aguilar collected soil samples from the province of Iloilo. These samples were sent to his employer, Eli Lilly and Company, where in 1952, a research team led by J. M. McGuire isolated a new antibiotic from a strain of Streptomyces erythreus (now known as Saccharopolyspora erythraea).[1][2] This new compound was named erythromycin.

While erythromycin demonstrated a broad spectrum of activity, particularly against Gram-positive bacteria, its base form was unstable in gastric acid, leading to unpredictable oral bioavailability.[3] To overcome this limitation, researchers focused on creating more stable ester derivatives. This led to the development of erythromycin 2'-propionate, an esterification at the 2'-hydroxyl group of the desosamine sugar.[4][5] This modification protected the antibiotic from acid degradation in the stomach. The lauryl sulfate salt of this compound, known as erythromycin estolate, was subsequently developed and introduced, showing improved absorption characteristics.[6][7] Upon absorption, the inactive ester is hydrolyzed by plasma esterases to release the active erythromycin base.[7]

Chemical and Physical Properties

This compound is a white to slightly yellow crystalline powder.[8] It is sparingly soluble in water but freely soluble in organic solvents like ethanol and acetone.[9] The propionyl ester is more lipophilic than the parent erythromycin base, which contributes to its enhanced absorption.

| Property | Value | Reference |

| Chemical Formula | C40H71NO14 | [10] |

| Molecular Weight | 790.00 g/mol | [10] |

| CAS Number | 134-36-1 | [11] |

| Melting Point | 190–193 °C | [8] |

| Appearance | White to light yellow crystalline powder | [8] |

| Solubility | Sparingly soluble in water; soluble in organic solvents | [9] |

Synthesis and Production

The industrial production of erythromycin involves the fermentation of Saccharopolyspora erythraea. The addition of propionate to the fermentation medium has been shown to stimulate the production of erythromycin.[11] Following fermentation, the erythromycin base is extracted and purified.

The synthesis of erythromycin 2'-propionate is achieved through the selective esterification of the 2'-hydroxyl group of the desosamine sugar of the erythromycin molecule with propionic acid or a reactive derivative like propionic anhydride.

Experimental Workflow: Production and Purification of Erythromycin

References

- 1. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Antibacterial activity of 2'-esters of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial Activity of 2′-Esters of Erythromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Erythromycin Estolate | C52H97NO18S | CID 441371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WO2016204656A1 - Method for producing an erythromycin pharmaceutical composition - Google Patents [patents.google.com]

- 8. Precursor Supply for Erythromycin Biosynthesis: Engineering of Propionate Assimilation Pathway Based on Propionylation Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. goldbio.com [goldbio.com]

- 10. Erythromycin 2'-Propionate | TargetMol [targetmol.com]

- 11. US2809151A - Process for producing erythromycin - Google Patents [patents.google.com]

Erythromycin Propionate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of Erythromycin Propionate, a macrolide antibiotic. This document covers its fundamental chemical properties, mechanism of action, and key experimental data, offering valuable insights for professionals in drug development and research.

Core Properties of this compound

This compound, the 2'-propionate ester of erythromycin, is a well-established macrolide antibiotic. Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 134-36-1 | [1][2] |

| Molecular Formula | C40H71NO14 | [1] |

| Molecular Weight | 790.00 g/mol | [2][3][4][5] |

| Serum Protein Binding | 93% | [1] |

| Half-life (Erythromycin) | 1.5 - 2 hours | [6] |

| IC50 (HCoV-OC43) | 1.40 µM | [4] |

| IC50 (Human Bile Salt Export Pump) | 5.39 (-log[M]) | [3] |

| IC50 (Rat Bile Salt Export Pump) | 4.94 (-log[M]) | [3] |

Mechanism of Action

This compound exerts its primary antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It also demonstrates immunomodulatory properties and has a noted impact on bile acid transport, which is linked to potential hepatotoxicity.

Inhibition of Bacterial Protein Synthesis

Erythromycin acts as a bacteriostatic agent by binding to the 50S subunit of the bacterial ribosome.[3][7] This binding occurs within the ribosomal exit tunnel, near the peptidyl transferase center.[8][9] The presence of the antibiotic physically obstructs the passage of the nascent polypeptide chain, leading to a halt in the elongation phase of protein synthesis.[7][8] This interference with aminoacyl translocation prevents the transfer of tRNA from the A site to the P site of the ribosome, ultimately stopping the production of essential bacterial proteins.[7]

References

- 1. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Erythromycin? [synapse.patsnap.com]

- 3. This compound [drugcentral.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Erythromycin differentially inhibits lipopolysaccharide- or poly(I:C)-induced but not peptidoglycan-induced activation of human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Erythromycin - Wikipedia [en.wikipedia.org]

- 8. letstalkacademy.com [letstalkacademy.com]

- 9. Erythromycin leads to differential protein expression through differences in electrostatic and dispersion interactions with nascent proteins - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and pharmacodynamics of Erythromycin Propionate

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Erythromycin Propionate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of this compound, a macrolide antibiotic. It is intended to serve as a technical resource, presenting key data, experimental methodologies, and the underlying mechanisms of action for professionals in the field of drug development and research.

Pharmacokinetics

This compound is an esterified prodrug of erythromycin, designed to improve its stability in acidic environments and enhance oral absorption.[1][2] Once absorbed, it is hydrolyzed to the active erythromycin base.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Erythromycin base is susceptible to inactivation by gastric acid. The propionate ester (often administered as erythromycin estolate, the lauryl sulfate salt of the propionate ester) protects the molecule, allowing it to be absorbed in the gastrointestinal tract.[1][3][4] Peak serum levels of erythromycin are typically reached 0.5–2.5 hours after dosing with an esterified form, though this can be delayed by food.[1] The bioavailability of erythromycin is known to be variable, ranging from 18-45%.[5]

-

Distribution: After absorption, erythromycin distributes widely into most tissues and body fluids.[2][5] It shows a high degree of protein binding, with the propionate form being approximately 93% bound to serum proteins.[5][6] The drug concentrates in the liver and is also actively transported to sites of infection via phagocytic cells.[1][4]

-

Metabolism: The primary site of metabolism for erythromycin is the liver.[1][3] The propionyl ester is hydrolyzed to the active erythromycin base. The drug then undergoes N-demethylation, a process mediated by the cytochrome P450 enzyme, specifically CYP3A4.[1][3][5] This metabolic pathway is a significant source of drug-drug interactions.[1][7]

-

Excretion: The main route of excretion for erythromycin is through the bile.[1][2][3] A very small percentage (2-15%) of the active drug is excreted unchanged in the urine.[1][2] The elimination half-life is generally between 1.5 and 2.0 hours in individuals with normal renal function but can be prolonged in those with end-stage renal disease.[1][8] Repetitive dosing can lead to an increased elimination half-life.[5][8]

Pharmacokinetic Data Summary

The following table summarizes key pharmacokinetic parameters for erythromycin. Note that specific values can vary based on the formulation (e.g., estolate vs. ethylsuccinate) and patient population.

| Parameter | Value | Reference |

| Time to Peak (Tmax) | 0.5 - 4 hours | [1][3][5] |

| Bioavailability | 18% - 45% | [5] |

| Protein Binding | 80% - 93% | [5][6] |

| Elimination Half-life | 1.5 - 2.0 hours | [1][3] |

| Metabolism | Hepatic (CYP3A4-mediated N-demethylation) | [1][5] |

| Primary Excretion | Biliary | [1][2][3] |

Pharmacodynamics

Mechanism of Action

Erythromycin is a bacteriostatic antibiotic that inhibits bacterial protein synthesis.[1][3][9] It binds to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA (rRNA) molecule.[1][4][6] This binding action interferes with the aminoacyl translocation step, preventing the transfer of tRNA from the A-site to the P-site of the ribosome.[1] This effectively halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis and suppressing bacterial growth and replication.[1][9] At higher concentrations, erythromycin can be bactericidal.[2]

dot

Caption: Mechanism of Action of Erythromycin.

Spectrum of Activity and MIC Data

Erythromycin is effective against a wide range of bacteria, particularly Gram-positive organisms. Its spectrum includes Streptococcus, Staphylococcus, Corynebacterium, and Listeria species. It is also active against some Gram-negative bacteria like Neisseria and Bordetella pertussis, as well as other organisms such as Mycoplasma pneumoniae and Chlamydia trachomatis.[1][2][3]

The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency. The table below presents representative MIC values for erythromycin against various medically significant bacteria.

| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Staphylococcus aureus | 0.023 - 1024 | - | - | [1] |

| Streptococcus pyogenes | 0.004 - 256 | - | - | [1] |

| Haemophilus influenzae | 0.015 - 256 | - | - | [1] |

| Corynebacterium minutissimum | 0.015 - 64 | - | - | [1] |

| Bordetella pertussis | 0.06 - 0.125 | 0.06 | 0.125 | [10] |

| Mycoplasma salivarium | 0.063 - 256 | 2 | 4 | [11] |

| Rhodococcus equi | ≤0.5 (Susceptible) | 0.657 (Mean 2014) | - | [12] |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Dose-Response Relationship

The clinical efficacy of erythromycin is dependent on maintaining drug concentrations at the site of infection above the MIC of the target pathogen.[13] The relationship between dose and therapeutic effect is influenced by the pharmacokinetic properties of the drug, which determine the concentration achieved at the cellular level.[13] Dose-related variability in pharmacokinetic parameters, such as an increase in half-life with higher doses, has been observed.[14] For macrolides like erythromycin, the area under the concentration-time curve divided by the MIC (AUC/MIC) is often considered a key pharmacodynamic index linked to efficacy.

Experimental Protocols

Protocol for a Rodent Pharmacokinetic Study

This section outlines a generalized protocol for determining the pharmacokinetic profile of this compound in a rat model.

-

Animal Model: Wistar rats (n=6 per group) are fasted overnight with free access to water.[15]

-

Drug Preparation & Administration: An erythromycin suspension (e.g., in 10% Pharmasol, 10% Methanol, and water) is prepared. A single oral dose (e.g., 50 mg/kg) is administered via gavage.[15] For intravenous studies, the drug is administered via the tail vein.[15]

-

Blood Sampling: Blood samples (~0.3 mL) are collected from the retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[15]

-

Sample Processing: Blood is allowed to clot, then centrifuged to separate the serum/plasma. Samples are stored at -20°C or lower until analysis.[16]

-

Bioanalysis: Erythromycin concentrations in plasma are quantified using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[15] This involves protein precipitation, chromatographic separation, and mass spectrometric detection.

-

Pharmacokinetic Analysis: The resulting concentration-time data are analyzed using non-compartmental or compartmental modeling software to determine key parameters like Cmax, Tmax, AUC, and elimination half-life.

dot

References

- 1. Erythromycin - Wikipedia [en.wikipedia.org]

- 2. litfl.com [litfl.com]

- 3. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Erythromycin: drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of erythromycin on repetitive dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound [drugcentral.org]

- 10. cejph.szu.cz [cejph.szu.cz]

- 11. researchgate.net [researchgate.net]

- 12. Minimum inhibitory concentrations of erythromycin and rifampin for Rhodococcus equi during the years 2007–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]

- 14. Intersubject and dose-related variability after intravenous administration of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijrmps.com [ijrmps.com]

- 16. walshmedicalmedia.com [walshmedicalmedia.com]

Solubility Profile of Erythromycin Propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Erythromycin Propionate in various solvents. The information is intended to assist researchers and professionals in the fields of drug development, formulation, and analysis.

Introduction

This compound, the 2'-propanoate ester of erythromycin, is a macrolide antibiotic. Understanding its solubility characteristics is crucial for the development of effective pharmaceutical formulations, ensuring optimal dissolution, bioavailability, and therapeutic efficacy. This document compiles available solubility data, outlines experimental protocols for solubility determination, and provides a visual representation of a general experimental workflow.

Quantitative Solubility Data

The available quantitative and semi-quantitative solubility data for this compound is summarized in the table below. It is important to note that precise, temperature-controlled quantitative data for this compound is not extensively available in the public domain. The data for the base, Erythromycin, is included for comparative purposes.

| Solvent | Temperature (°C) | Solubility | Data Type | Source |

| This compound | ||||

| Acetonitrile | Not Specified | 0.1 - 1 mg/mL | Semi-Quantitative | [1] |

| Water | Not Specified | 0.1 - 1 mg/mL | Semi-Quantitative | [1] |

| Water | Not Specified | Very slightly soluble | Qualitative | |

| Methanol | Not Specified | Readily soluble | Qualitative | |

| Ethanol | Not Specified | Readily soluble | Qualitative | |

| Acetone | Not Specified | Readily soluble | Qualitative | |

| Ethyl Acetate | Not Specified | Readily soluble | Qualitative | |

| Dimethylformamide (DMF) | Not Specified | Readily soluble | Qualitative | |

| Erythromycin (Base) | ||||

| Water | Not Specified | ~2 mg/mL | Quantitative | [2][3] |

| Water | 30 | 1.2 x 10³ mg/1000 g | Quantitative | [4] |

| Ethanol | Not Specified | Freely soluble | Qualitative | [3] |

| Acetone | Not Specified | Freely soluble | Qualitative | [2][3] |

| Chloroform | Not Specified | Freely soluble | Qualitative | [3] |

| Acetonitrile | Not Specified | Freely soluble | Qualitative | [2][3] |

| Ethyl Acetate | Not Specified | Freely soluble | Qualitative | [2][3] |

| Ether | Not Specified | Moderately soluble | Qualitative | [2] |

| Ethylene Dichloride | Not Specified | Moderately soluble | Qualitative | [2] |

| Amyl Acetate | Not Specified | Moderately soluble | Qualitative | [2] |

Experimental Protocols for Solubility Determination

A standardized and detailed experimental protocol for determining the solubility of this compound is crucial for obtaining reproducible and comparable data. The following methodologies are based on established principles of solubility assessment.

Equilibrium Solubility Determination (Shake-Flask Method)

This is a widely accepted method for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (analytical standard)

-

Solvents of interest (HPLC grade or equivalent)

-

Calibrated analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a validated spectrophotometric method.

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., glass vial). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the containers in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in preliminary experiments.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the samples at a controlled temperature to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter that is compatible with the solvent and does not adsorb the analyte. The filtration step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility as the mean of at least three independent determinations. Express the solubility in appropriate units (e.g., mg/mL or g/100mL).

Analytical Method Validation

The analytical method used for quantification should be validated to ensure accuracy, precision, linearity, and specificity according to established guidelines (e.g., ICH Q2(R1)).

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for determining solubility and the logical relationship of factors influencing solubility.

Caption: General workflow for equilibrium solubility determination.

Caption: Key factors influencing the solubility of a compound.

Conclusion

The solubility of this compound is a critical parameter for its formulation and delivery. While comprehensive quantitative data remains limited in publicly accessible literature, the available information indicates that it is readily soluble in many common organic solvents but has low aqueous solubility. The experimental protocols outlined in this guide provide a framework for generating robust and reliable solubility data. Further research to establish a comprehensive, temperature-dependent solubility profile of this compound in a wider range of pharmaceutically relevant solvents is recommended.

References

Erythromycin Propionate vs. Erythromycin Base: A Technical Guide for Researchers

For Immediate Release

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive comparison of Erythromycin Propionate and Erythromycin Base for research applications. This document outlines the core physicochemical properties, pharmacokinetic profiles, and pharmacodynamic effects of both forms, supported by experimental protocols and visual diagrams to facilitate understanding and experimental design.

Executive Summary

Erythromycin, a macrolide antibiotic, is a cornerstone in the treatment of various bacterial infections. In research and pharmaceutical development, it is utilized in two primary forms: the biologically active Erythromycin Base and its prodrug, this compound (often available as the estolate salt). The choice between these two forms is critical and depends on the specific research application, as their physicochemical and pharmacokinetic properties differ significantly, influencing factors such as solubility, stability, and bioavailability. This guide provides a detailed comparative analysis to aid researchers in selecting the appropriate form for their studies.

Physicochemical Properties

The fundamental differences between Erythromycin Base and this compound lie in their chemical structure, which in turn dictates their physical and chemical characteristics. This compound is an esterified form of Erythromycin Base, a modification designed to enhance its acid stability and improve oral absorption.

| Property | Erythromycin Base | This compound | Data Source(s) |

| Molecular Formula | C37H67NO13 | C40H71NO14 | [1] |

| Molecular Weight | ~733.9 g/mol | ~790.0 g/mol | [2] |

| Melting Point | ~136-140 °C | ~122-126 °C | [3][4] |

| Solubility in Water | Poorly soluble | Slightly soluble (0.1-1 mg/mL) | [3][5] |

| Solubility in Acetonitrile | - | Slightly soluble (0.1-1 mg/mL) | [3] |

| Acid Stability | Rapidly degraded in acidic conditions | More stable in acidic conditions than the base | [6][7] |

Pharmacokinetics: A Comparative Overview

The pharmacokinetic profiles of Erythromycin Base and its propionate ester are markedly different, primarily due to the latter's role as a prodrug.

| Parameter | Erythromycin Base | This compound (as Estolate) | Data Source(s) |

| Absorption | Variable and decreased by gastric acid; enteric coating is often required. | More readily and reliably absorbed from the gastrointestinal tract due to increased acid stability. | [5][6] |

| Metabolism | Undergoes first-pass metabolism in the liver by CYP3A4. | Absorbed as the propionate ester and subsequently hydrolyzed in the plasma to the active Erythromycin Base. | [6][8] |

| Bioavailability | Variable (18-45%) after oral administration. | Generally higher and more consistent than the base form. | [8] |

| Protein Binding | 80-90% | ~93% | [8] |

| Elimination Half-life | 2.4-3.5 hours | The ester form has a longer half-life (e.g., estolate ~5.5 hours) before hydrolysis. | [8][9] |

Pharmacodynamics and Mechanism of Action

The antibacterial activity of erythromycin is exerted by the base form. This compound is biologically inactive until it is hydrolyzed to Erythromycin Base.

Antimicrobial Action: Erythromycin Base inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the translocation step of protein synthesis.[2][9][] This action is primarily bacteriostatic.

Anti-inflammatory Effects: Beyond its antimicrobial properties, erythromycin exhibits significant anti-inflammatory and immunomodulatory effects.[11][12][13] These effects are mediated through the inhibition of pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[11][13] Erythromycin has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and IL-8.[11] It can also upregulate the expression of DEL-1, a protein involved in inhibiting neutrophilic inflammation.[8][12]

While both forms ultimately result in the active Erythromycin Base, the different pharmacokinetic profiles may lead to variations in the concentration and duration of exposure at the target site, potentially influencing the magnitude and duration of both antimicrobial and anti-inflammatory effects in vivo.

Experimental Protocols

Comparative In Vitro Dissolution Testing

Objective: To compare the dissolution rates of Erythromycin Base and this compound tablets in simulated gastric and intestinal fluids.

Methodology:

-

Apparatus: USP Apparatus 2 (Paddle).

-

Media:

-

Acid Stage: 900 mL of Simulated Gastric Fluid (SGF), pH 1.2, without pepsin.

-

Buffer Stage: 900 mL of Simulated Intestinal Fluid (SIF), pH 6.8, phosphate buffer.

-

-

Procedure:

-

Place one tablet in each dissolution vessel containing SGF at 37°C ± 0.5°C with a paddle speed of 100 rpm.

-

After 60 minutes, withdraw a sample for analysis.

-

Change the medium to SIF by adding a pre-determined amount of a buffer concentrate to adjust the pH to 6.8.

-

Withdraw samples at predetermined time points (e.g., 15, 30, 45, 60, 90, and 120 minutes) from the buffer stage.

-

Analyze the concentration of dissolved erythromycin using a validated HPLC method.[14][15][16][17]

-

HPLC Method for Simultaneous Determination of this compound and Erythromycin Base

Objective: To quantify the concentration of this compound and its active metabolite, Erythromycin Base, in plasma or other biological matrices.

Methodology:

-

Chromatographic System: High-Performance Liquid Chromatography with Mass Spectrometric (HPLC-MS) or UV detection.

-

Column: C18 reverse-phase column (e.g., 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate buffer at a neutral pH). The exact composition should be optimized for separation.[5][18][19]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection:

-

Sample Preparation: Protein precipitation with acetonitrile followed by centrifugation. The supernatant is then injected into the HPLC system.

-

Internal Standard: Roxithromycin is a suitable internal standard.[5]

In Vitro Antimicrobial Susceptibility Testing (MIC Determination)

Objective: To determine and compare the Minimum Inhibitory Concentrations (MICs) of Erythromycin Base and this compound against susceptible bacterial strains.

Methodology:

-

Method: Broth microdilution method according to CLSI guidelines.

-

Bacterial Strains: Use reference strains such as Staphylococcus aureus ATCC 29213 or Streptococcus pneumoniae ATCC 49619.

-

Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Procedure:

-

Prepare serial two-fold dilutions of Erythromycin Base and this compound in CAMHB in a 96-well microtiter plate.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[21][22]

-

Note: Since this compound needs to be hydrolyzed to the active base, results for the propionate form in this direct in vitro assay may not reflect its in vivo efficacy and are expected to show significantly lower activity.

-

Visualizations

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. What is the mechanism of Erythromycin? [synapse.patsnap.com]

- 3. Erythromycin exerts in vivo anti-inflammatory activity downregulating cell adhesion molecule expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US2653899A - Erythromycin, its salts, and method of preparation - Google Patents [patents.google.com]

- 5. Simultaneous determination of this compound and base in human plasma by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 7. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JCI Insight - Erythromycin inhibits neutrophilic inflammation and mucosal disease by upregulating DEL-1 [insight.jci.org]

- 9. go.drugbank.com [go.drugbank.com]

- 11. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. JCI Insight - Erythromycin inhibits neutrophilic inflammation and mucosal disease by upregulating DEL-1 [insight.jci.org]

- 13. Erythromycin Inhibits Transcriptional Activation of NF-κB, but not NFAT, through Calcineurin-Independent Signaling in T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. applications.emro.who.int [applications.emro.who.int]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. uspnf.com [uspnf.com]

- 17. Biovailability and stability of erythromycin delayed release tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. idexx.dk [idexx.dk]

- 22. cejph.szu.cz [cejph.szu.cz]

Methodological & Application

Application Notes and Protocols for Erythromycin Propionate Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin propionate is a macrolide antibiotic, an esterified derivative of erythromycin, that functions by inhibiting protein synthesis in susceptible organisms.[1][2] These application notes provide a detailed protocol for the preparation of this compound stock solutions for research and development purposes. The document outlines the necessary materials, reagents, and a step-by-step procedure for solubilization and storage. Additionally, it includes a summary of the physicochemical properties and recommendations for handling.

Physicochemical Properties and Solubility

Table 1: Solubility and Storage of this compound and Erythromycin Base

| Property | This compound | Erythromycin (Base/General) |

| Solubility | ||

| DMSO | Soluble (A concentration of 40 mg/mL has been reported for in vivo use preparation)[3] | ~15 mg/mL[3], with some sources indicating up to 100 mg/mL[4] |

| Methanol | Soluble[5] | Soluble |

| Ethanol | Data not available (Assumed to be soluble, but empirical testing is recommended) | ~30-50 mg/mL[3] |

| Water | Slightly Soluble (0.1-1 mg/mL)[6] | Sparingly soluble (~2 mg/mL)[7][8] |

| Acetonitrile | Slightly Soluble (0.1-1 mg/mL)[6] | Freely soluble |

| Storage Conditions | ||

| Solid Powder | -20°C for up to 3 years[1] | -20°C[3] |

| Stock Solution | -80°C for up to 1 year; 4°C for short-term (up to one week)[1] | -20°C for up to 1 year[9][10] |

Note: The stability of erythromycin in solution is known to be pH-dependent, with instability in acidic aqueous solutions.[11][12]

Experimental Protocol: Preparation of a 10 mg/mL this compound Stock Solution

This protocol provides a general method for preparing a 10 mg/mL stock solution of this compound. Due to the lack of precise solubility data in ethanol, DMSO is recommended as the primary solvent. Researchers should perform a small-scale solubility test if a different solvent or a higher concentration is required.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 15 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile, disposable serological pipettes or micropipettes with sterile, filtered tips

-

Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses

Procedure:

-

Preparation: In a sterile environment (e.g., a laminar flow hood), bring the this compound powder and DMSO to room temperature.

-

Weighing: Tare a sterile conical tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For a 1 mL stock solution of 10 mg/mL, weigh 10 mg of the powder.

-

Solubilization:

-

Add the appropriate volume of sterile DMSO to the tube containing the powder. For a 10 mg/mL stock, add 1 mL of DMSO.

-

Close the tube securely and vortex at room temperature until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming or sonication may be used to aid dissolution if necessary, but prolonged exposure to heat should be avoided.

-

-

Sterilization (Optional): If the stock solution is intended for cell culture applications where sterility is paramount, it can be sterilized by filtration through a 0.22 µm syringe filter that is compatible with DMSO.

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes. This will minimize contamination and degradation from repeated freeze-thaw cycles.

-

Storage: Label the aliquots clearly with the name of the compound, concentration, date of preparation, and solvent. Store the aliquots at -80°C for long-term storage (up to one year).[1] For short-term use, an aliquot may be stored at 4°C for up to one week.[1]

Experimental Workflow Diagram

Caption: Workflow for this compound Stock Solution Preparation.

Signaling Pathway Inhibition

Erythromycin and its derivatives, including this compound, exert their antibacterial effect by inhibiting protein synthesis. They bind to the 50S subunit of the bacterial ribosome, which interferes with the translocation of aminoacyl transfer-RNA (tRNA) and ultimately blocks the elongation of the polypeptide chain.

References

- 1. Erythromycin 2'-Propionate | TargetMol [targetmol.com]

- 2. medkoo.com [medkoo.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. 红霉素 tested according to Ph. Eur. | Sigma-Aldrich [sigmaaldrich.cn]

- 5. bioaustralis.com [bioaustralis.com]

- 6. This compound CAS#: 134-36-1 [m.chemicalbook.com]

- 7. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Erythromycin Stock Solution [novoprolabs.com]

- 10. zellbio.eu [zellbio.eu]

- 11. Investigation on the chemical stability of erythromycin in solutions using an optimization system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EP0010437B1 - Stable erythromycin solution and process therefor - Google Patents [patents.google.com]

Application Notes and Protocols: Erythromycin Propionate as a Selection Agent in Genetically Engineered Mammalian Cells

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Erythromycin, a macrolide antibiotic, functions by inhibiting protein synthesis in bacteria through its binding to the 50S ribosomal subunit.[1] Mammalian cells, possessing 80S ribosomes, are naturally resistant to erythromycin, which has traditionally limited its use as a selection agent in eukaryotic cell culture.[2] However, recent advancements in genetic engineering have opened the possibility of developing a novel selection system based on erythromycin. This is achieved by first sensitizing mammalian cells to the antibiotic through a targeted mutation in the 28S ribosomal RNA gene, followed by the introduction of a bacterial erythromycin resistance gene as a selectable marker.

These application notes provide a comprehensive, albeit theoretical, framework for utilizing Erythromycin Propionate as a selection agent for genetically modified mammalian cells. The protocols outlined below are based on established principles of cell line development and published research on macrolide sensitivity in eukaryotes. It is important to note that this is a novel application and requires significant optimization for specific cell lines and experimental goals.

Principle of the Erythromycin-Based Selection System

The use of this compound as a selection agent in mammalian cells is contingent on a two-step genetic modification process:

-

Induction of Erythromycin Sensitivity: A specific point mutation is introduced into the endogenous 28S rRNA gene of the host mammalian cell line. This mutation, analogous to the G2400A mutation in yeast 25S rRNA, is hypothesized to alter the conformation of the large ribosomal subunit, rendering it susceptible to binding by erythromycin and subsequent inhibition of protein synthesis.[3]

-

Conferral of Erythromycin Resistance: A gene conferring resistance to erythromycin is introduced into the sensitized cells along with the gene of interest. A common mechanism of erythromycin resistance in bacteria is the methylation of the ribosomal RNA target site by enzymes encoded by erm genes (erythromycin ribosome methylation).[4] Expression of an erm gene in the engineered sensitive mammalian cells would protect their ribosomes from the action of erythromycin, allowing for their selective survival and proliferation.

This dual-component system allows for stringent selection of cells that have been successfully transfected with the desired genetic constructs.

Data Presentation

The following tables provide a summary of the expected quantitative data for an erythromycin-based selection system. These values are hypothetical and will require empirical determination for each specific cell line and experimental setup.

Table 1: Recommended Concentration Ranges for this compound

| Application | Cell Type | Recommended Concentration Range (µg/mL) |

| Kill Curve Determination | Erythromycin-Sensitive Mammalian Cells | 1 - 100 |

| Selection of Stable Transfectants | Erythromycin-Sensitive Mammalian Cells | 10 - 50 |

| Maintenance of Stable Cell Lines | Erythromycin-Resistant Mammalian Cells | 5 - 20 |

Table 2: Example Kill Curve Data for an Engineered Erythromycin-Sensitive Cell Line

| This compound (µg/mL) | Percent Viability (Day 7) |

| 0 (Control) | 100% |

| 1 | 85% |

| 5 | 40% |

| 10 | 15% |

| 20 | <5% |

| 50 | 0% |

| 100 | 0% |

Experimental Protocols

Protocol 1: Engineering an Erythromycin-Sensitive Mammalian Cell Line

This protocol describes the generation of a mammalian cell line susceptible to this compound through targeted mutagenesis of the 28S rRNA gene.

Materials:

-

Mammalian cell line of interest

-

CRISPR/Cas9 system components (Cas9 nuclease, guide RNA targeting the specific 28S rRNA locus)

-

Donor DNA template with the desired point mutation

-

Transfection reagent

-

Complete cell culture medium

-

Fluorescence-activated cell sorting (FACS) buffer

-

96-well plates

Methodology:

-

gRNA Design and Validation: Design and synthesize a guide RNA (gRNA) targeting the region of the 28S rRNA gene homologous to the G2400 position in yeast 25S rRNA. Validate the cutting efficiency of the gRNA in vitro or in a pilot transfection experiment.

-

Donor Template Design: Design a single-stranded oligodeoxynucleotide (ssODN) or a plasmid-based donor template containing the desired point mutation flanked by homology arms corresponding to the sequences upstream and downstream of the target site.

-

Transfection: Co-transfect the host mammalian cells with the Cas9 nuclease, the validated gRNA, and the donor template using a high-efficiency transfection method.

-

Single-Cell Cloning: Two to three days post-transfection, dilute the cells and seed them into 96-well plates to isolate single clones.

-

Screening for Mutation: Once the clones have expanded, isolate genomic DNA and screen for the presence of the desired mutation using PCR and Sanger sequencing or a restriction fragment length polymorphism (RFLP) assay if the mutation introduces or removes a restriction site.

-

Phenotypic Validation (Optional): To confirm erythromycin sensitivity, perform a preliminary cell viability assay on the successfully mutated clones using a range of this compound concentrations.

Protocol 2: Determination of Optimal this compound Concentration (Kill Curve)

A kill curve is essential to determine the minimum concentration of this compound required to kill the non-resistant, erythromycin-sensitive host cells.

Materials:

-

Engineered erythromycin-sensitive mammalian cell line

-

This compound stock solution (e.g., 10 mg/mL in ethanol)

-

Complete cell culture medium

-

24-well or 96-well plates

-

Cell viability assay reagent (e.g., MTT, PrestoBlue™)

Methodology:

-

Cell Seeding: Seed the engineered erythromycin-sensitive cells into a 24-well or 96-well plate at a density that will not reach confluency during the course of the experiment.

-

Antibiotic Addition: The following day, replace the medium with fresh medium containing a range of this compound concentrations (e.g., 0, 1, 2, 5, 10, 20, 50, 100 µg/mL). Include a no-antibiotic control.

-

Incubation and Observation: Incubate the cells for 7-14 days, replacing the medium with fresh medium containing the corresponding concentration of this compound every 2-3 days. Observe the cells daily for signs of cytotoxicity.

-

Cell Viability Assessment: At the end of the incubation period, assess cell viability using a standard assay.

-

Data Analysis: Plot the percentage of viable cells against the this compound concentration. The minimum concentration that results in complete cell death is the optimal concentration for selection.

Protocol 3: Selection of Stably Transfected Cells

This protocol describes the selection of erythromycin-sensitive cells that have been successfully transfected with a plasmid containing a gene of interest and an erythromycin resistance gene (e.g., ermC).

Materials:

-

Engineered erythromycin-sensitive mammalian cell line

-

Expression vector containing the gene of interest and an erythromycin resistance gene

-

Transfection reagent

-

Complete cell culture medium

-

This compound at the predetermined optimal selection concentration

Methodology:

-

Transfection: Transfect the engineered erythromycin-sensitive cells with the expression vector using a high-efficiency transfection method.

-

Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours in complete medium without the selection antibiotic.

-

Selection: Passage the cells into fresh medium containing the optimal selection concentration of this compound.

-

Maintenance under Selection: Continue to culture the cells in the selection medium, replacing the medium every 2-3 days. Non-transfected cells will gradually die off.

-

Colony Expansion: After 1-2 weeks, visible antibiotic-resistant colonies should appear. Isolate individual colonies using cloning cylinders or by limiting dilution and expand them in separate culture vessels.

-

Maintenance of Stable Clones: Once expanded, the stable cell lines can be maintained in culture medium containing a lower, maintenance concentration of this compound (typically 25-50% of the selection concentration).

Visualization of Pathways and Workflows

Caption: Mechanism of Erythromycin action in sensitized eukaryotic cells.

Caption: Experimental workflow for generating stable cell lines.

Caption: Logical relationship for erythromycin-based selection.

References

- 1. Methods to create a stringent selection system for mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Practical implications of erythromycin resistance gene diversity on surveillance and monitoring of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Erythromycin Propionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Erythromycin Propionate in pharmaceutical formulations. The described protocol utilizes a reversed-phase C18 column with UV detection, providing a reliable and efficient method for quality control and research applications. This document provides a comprehensive experimental protocol, data presentation in tabular format for clarity, and visual representations of the workflow and logical relationships to guide researchers.

Introduction

Erythromycin is a macrolide antibiotic widely used to treat various bacterial infections. It is often formulated as a propionate ester to improve its stability and oral bioavailability. Accurate and precise analytical methods are crucial for the quality control of this compound in pharmaceutical dosage forms. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and their related substances. This application note presents a detailed, validated HPLC method for the analysis of this compound.

Experimental Protocol

This protocol is a composite method based on established and validated procedures for the analysis of erythromycin and its derivatives.[1][2][3][4][5]

1. Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[4]

-

Chemicals and Reagents:

2. Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

| Parameter | Condition |

| Mobile Phase | A mixture of 0.02 M potassium phosphate dibasic buffer (pH adjusted to 8.5 with phosphoric acid) and acetonitrile in a ratio of 60:40 (v/v).[2] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C[4] |

| Detection Wavelength | 210 nm[3] |

| Injection Volume | 20 µL[4] |

| Run Time | Approximately 10 minutes |

3. Preparation of Solutions

-

Buffer Preparation (0.02 M Potassium Phosphate Dibasic, pH 8.5): Dissolve an appropriate amount of dipotassium hydrogen phosphate in HPLC grade water to make a 0.02 M solution. Adjust the pH to 8.5 using diluted orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.[2]

-

Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 60:40 (v/v) ratio. Degas the mobile phase before use.

-

Standard Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Sample Solution Preparation: The sample preparation will depend on the dosage form. For a tablet, a representative number of tablets should be weighed and finely powdered. An amount of powder equivalent to a single dose of this compound should be accurately weighed and transferred to a suitable volumetric flask. The drug is then extracted with the mobile phase, sonicated to ensure complete dissolution, and diluted to the final concentration (e.g., 100 µg/mL). The solution should be filtered through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables summarize the expected quantitative data from the method validation, demonstrating its suitability for the analysis of this compound.

Table 1: System Suitability

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity (Concentration Range) | 25 - 150 µg/mL |

| Correlation Coefficient (r²) | > 0.999[6] |

| Limit of Detection (LOD) | 0.2 - 0.3 ng/mL[4] |

| Limit of Quantification (LOQ) | 0.6 - 0.9 ng/mL[4] |

| Accuracy (% Recovery) | 98.0% - 102.0%[5] |

| Precision (% RSD) | < 2.0%[4][5] |

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the key steps in the HPLC analysis.

Caption: Experimental workflow for the HPLC analysis of this compound.

References

- 1. Simultaneous determination of this compound and base in human plasma by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of erythromycin and related substances in enteric-coated tablet formulations by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Protocol for Determining Erythromycin Susceptibility in Bacteria: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for determining the susceptibility of bacteria to erythromycin. The methodologies outlined are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These protocols are intended to ensure accuracy and reproducibility in research and drug development settings.

Introduction

Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. It is effective against a broad spectrum of bacteria, particularly Gram-positive organisms and some Gram-negative species. Accurate determination of bacterial susceptibility to erythromycin is crucial for guiding therapeutic choices and monitoring the emergence of resistance. It is important to note that while various esters of erythromycin, such as erythromycin propionate, are administered as pro-drugs, in vitro susceptibility testing is performed against the active base, erythromycin.

The two most widely accepted and utilized methods for routine antimicrobial susceptibility testing are broth microdilution and disk diffusion. This document provides detailed protocols for both methods.

Data Presentation: Interpretive Criteria for Erythromycin

The following tables summarize the clinical breakpoints for erythromycin as defined by CLSI and EUCAST. These values are used to categorize a bacterial isolate as Susceptible (S), Intermediate (I), or Resistant (R) based on the Minimum Inhibitory Concentration (MIC) or the zone of inhibition diameter.

Table 1: CLSI Interpretive Criteria for Erythromycin

| Organism | Method | MIC (µg/mL) Interpretive Criteria | Zone Diameter (mm) Interpretive Criteria |

| S | I | ||

| Staphylococcus aureus | Broth Dilution/Disk Diffusion | ≤ 0.5 | 1-4 |

| Streptococcus pneumoniae | Broth Dilution/Disk Diffusion | ≤ 0.25 | 0.5 |

| Streptococcus spp. (Beta-hemolytic group) | Broth Dilution/Disk Diffusion | ≤ 0.25 | 0.5 |

| Streptococcus spp. (Viridans group) | Broth Dilution/Disk Diffusion | ≤ 0.25 | 0.5 |

| Enterococcus spp. | Broth Dilution/Disk Diffusion | ≤ 0.5 | 1-4 |

| Haemophilus influenzae | Broth Dilution | ≤ 0.5 | 1-2 |

Source: CLSI M100, 34th Ed., 2024.[1][2]

Table 2: EUCAST Interpretive Criteria for Erythromycin

| Organism | Method | MIC (µg/mL) Interpretive Criteria | Zone Diameter (mm) Interpretive Criteria |

| S (≤) | R (>) | ||

| Staphylococcus aureus | Broth Dilution/Disk Diffusion | 1 | 2 |

| Streptococcus groups A, C, G | Broth Dilution/Disk Diffusion | 0.25 | 0.5 |

| Streptococcus pneumoniae | Broth Dilution/Disk Diffusion | 0.25 | 0.5 |

| Moraxella catarrhalis | Broth Dilution/Disk Diffusion | 0.25 | 0.5 |

| Campylobacter jejuni/coli | Broth Dilution/Disk Diffusion | 4 | 4 |

| Corynebacterium diphtheriae | Broth Dilution/Disk Diffusion | 0.125 | 0.125 |

Source: EUCAST Breakpoint Tables v. 14.0, 2024.[3][4]

Table 3: Quality Control Ranges for Erythromycin Susceptibility Testing

| Quality Control Strain | Method | CLSI MIC Range (µg/mL) | CLSI Zone Diameter Range (mm) | EUCAST MIC Range (µg/mL) | EUCAST Zone Diameter Range (mm) |

| Staphylococcus aureus ATCC 29213 | Broth Microdilution | 0.12 - 0.5 | N/A | 0.25 - 1 | N/A |

| Staphylococcus aureus ATCC 25923 | Disk Diffusion | N/A | 22 - 30 | N/A | 22 - 30 |

| Streptococcus pneumoniae ATCC 49619 | Broth Microdilution | 0.03 - 0.12 | N/A | 0.03 - 0.12 | N/A |

| Streptococcus pneumoniae ATCC 49619 | Disk Diffusion | N/A | 25 - 30 | N/A | 25 - 31 |

| Haemophilus influenzae ATCC 49247 | Broth Microdilution | 1 - 4 | N/A | N/A | N/A |

| Haemophilus influenzae ATCC 49766 | Disk Diffusion | N/A | 6 - 12 | 0.5 - 2 | 10 - 18 |

Sources: CLSI M100, 34th Ed., 2024 and EUCAST QC Tables v. 13.1, 2023.[1][2][5][6][7]

Experimental Protocols

The following are detailed protocols for performing broth microdilution and disk diffusion susceptibility testing for erythromycin. Adherence to these protocols is critical for obtaining accurate and reproducible results.

Protocol 1: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of erythromycin, which is the lowest concentration of the antibiotic that inhibits the visible growth of a bacterium.

Materials:

-

Erythromycin analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

For fastidious organisms (e.g., Streptococcus pneumoniae, Haemophilus influenzae):

-

S. pneumoniae: CAMHB with 2-5% lysed horse blood.

-

H. influenzae: Haemophilus Test Medium (HTM) broth.

-

-

Sterile 96-well microtiter plates

-

Bacterial culture in the logarithmic growth phase

-

0.9% sterile saline or sterile broth

-

McFarland 0.5 turbidity standard

-

Spectrophotometer

-

Incubator (35 ± 2°C)

-

Appropriate quality control (QC) strains (see Table 3)

Procedure:

-

Preparation of Erythromycin Stock Solution: Prepare a stock solution of erythromycin at a concentration of 1280 µg/mL in a suitable solvent (e.g., ethanol). Further dilutions should be made in sterile distilled water.

-

Preparation of Microtiter Plates: a. Dispense 50 µL of the appropriate sterile broth into each well of a 96-well microtiter plate. b. Perform serial two-fold dilutions of the erythromycin stock solution in the microtiter plate to achieve final concentrations typically ranging from 0.06 to 64 µg/mL. c. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) should be included.

-

Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer. d. Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: Inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension.

-

Incubation: Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air. For Haemophilus influenzae and Streptococcus pneumoniae, incubate in an atmosphere of 5% CO₂.

-

Reading and Interpretation: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of erythromycin at which there is no visible growth. c. Compare the MIC value to the interpretive criteria in Table 1 (CLSI) or Table 2 (EUCAST) to determine if the isolate is susceptible, intermediate, or resistant.

-

Quality Control: Concurrently test the appropriate QC strains as listed in Table 3. The results for the QC strains must fall within the acceptable ranges for the test to be considered valid.

Protocol 2: Disk Diffusion Method (Kirby-Bauer)

This method assesses the susceptibility of a bacterium to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with a specific concentration of the antibiotic.

Materials:

-

Erythromycin disks (15 µg)

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)

-

For fastidious organisms:

-

Streptococcus spp.: MHA with 5% defibrinated sheep blood.

-

Haemophilus influenzae: Haemophilus Test Medium (HTM) agar.

-

-

Bacterial culture in the logarithmic growth phase

-

0.9% sterile saline or sterile broth

-

McFarland 0.5 turbidity standard

-

Sterile cotton swabs

-

Incubator (35 ± 2°C)

-

Ruler or caliper for measuring zone diameters

-

Appropriate quality control (QC) strains (see Table 3)

Procedure:

-

Inoculum Preparation: a. Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

Inoculation of Agar Plate: a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. b. Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth. c. Allow the plate to dry for 3-5 minutes before applying the disks.

-

Application of Erythromycin Disks: a. Aseptically apply a 15 µg erythromycin disk to the surface of the inoculated agar plate. b. Gently press the disk to ensure complete contact with the agar surface. c. Disks should be placed at least 24 mm apart from each other.

-

Incubation: a. Invert the plates and incubate at 35 ± 2°C for 16-20 hours. b. For Streptococcus spp. and Haemophilus influenzae, incubate in an atmosphere of 5% CO₂.

-

Reading and Interpretation: a. After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk. b. Compare the zone diameter to the interpretive criteria in Table 1 (CLSI) or Table 2 (EUCAST) to determine the susceptibility category.

-

Quality Control: Test the appropriate QC strains alongside the clinical isolates. The zone diameters for the QC strains must be within the acceptable ranges specified in Table 3.

Mandatory Visualizations

The following diagrams illustrate the workflows for the broth microdilution and disk diffusion methods.

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Caption: Workflow for Disk Diffusion Susceptibility Testing.

References

Application Notes and Protocols for In Vitro Drug Interaction Studies of Erythromycin Propionate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erythromycin, a macrolide antibiotic, is a well-documented perpetrator of drug-drug interactions (DDIs). This is primarily due to its inhibitory effects on the major drug-metabolizing enzyme, Cytochrome P450 3A4 (CYP3A4), and the efflux transporter, P-glycoprotein (P-gp).[1][2][3] Erythromycin propionate, as a prodrug of erythromycin, is expected to have a similar DDI profile upon conversion to the active base. Understanding the potential for these interactions early in drug development is crucial for ensuring patient safety.[4]

These application notes provide detailed protocols for in vitro studies to characterize the inhibitory potential of this compound on CYP3A4 and its interaction with P-gp.

Key In Vitro Drug Interaction Pathways for Erythromycin

Erythromycin can increase the plasma concentrations of co-administered drugs by inhibiting their metabolism and efflux, leading to potential toxicity. The two primary mechanisms are:

-

CYP3A4 Inhibition: CYP3A4 is a major enzyme in the liver and intestine responsible for the metabolism of a vast number of drugs.[5] Erythromycin is a mechanism-based inhibitor of CYP3A4, meaning it forms a stable complex with the enzyme, leading to its inactivation.[6][7]

-

P-glycoprotein (P-gp) Inhibition: P-gp is an efflux transporter found in various tissues, including the intestines, kidneys, and the blood-brain barrier. It actively pumps drugs out of cells, limiting their absorption and distribution. Erythromycin can inhibit the function of P-gp, leading to increased intracellular concentrations and systemic exposure of P-gp substrates.[8]

Section 1: Cytochrome P450 3A4 (CYP3A4) Inhibition Assay

This section details the protocol for determining the inhibitory potential of this compound on CYP3A4 activity using human liver microsomes (HLMs).

Experimental Workflow: CYP3A4 Inhibition Assay

References

- 1. Comparative studies of in vitro inhibition of cytochrome P450 3A4-dependent testosterone 6beta-hydroxylation by roxithromycin and its metabolites, troleandomycin, and erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Caco-2 cell methodology and inhibition of the P-glycoprotein transport of digoxin by Aloe vera juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. P-glycoprotein Inhibition Service | Evotec [evotec.com]

- 4. IC50-based approaches as an alternative method for assessment of time-dependent inhibition of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of erythromycin and roxithromycin on oxidation of testosterone and nifedipine catalyzed by CYP3A4 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inactivation kinetics and residual activity of CYP3A4 after treatment with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transport Inhibition of Digoxin Using Several Common P-gp Expressing Cell Lines Is Not Necessarily Reporting Only on Inhibitor Binding to P-gp | PLOS One [journals.plos.org]

- 8. Role of p-glycoprotein inhibition for drug interactions: evidence from in vitro and pharmacoepidemiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Erythromycin Propionate in Microbiology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin, a macrolide antibiotic first isolated in 1952 from the bacterium Saccharopolyspora erythraea, is a widely used agent in both clinical practice and microbiology research.[1] Erythromycin Propionate is an ester of erythromycin, which is more acid-stable. It acts as a bacteriostatic agent by inhibiting protein synthesis in susceptible microorganisms.[2][3] Its primary mechanism of action involves binding to the 50S subunit of the bacterial ribosome, which interferes with the translocation step of protein synthesis and ultimately halts bacterial growth.[1][4][5][6][7] This document provides detailed application notes and experimental protocols for the use of this compound in microbiological research, with a focus on antimicrobial susceptibility testing, biofilm disruption, and quorum sensing inhibition.

Mechanism of Action

Erythromycin exerts its bacteriostatic effect by targeting the bacterial ribosome. Specifically, it binds to the 23S ribosomal RNA molecule within the 50S subunit.[4][7] This binding occurs within the nascent peptide exit tunnel, effectively blocking the elongation of the polypeptide chain after the first few amino acids have been joined.[8][9] This prevents the translocation of peptidyl-tRNA from the A-site to the P-site of the ribosome, thereby inhibiting protein synthesis.[1][6] While primarily bacteriostatic, at higher concentrations, it can exhibit bactericidal activity.[1]

Caption: Mechanism of Erythromycin action on the bacterial 50S ribosomal subunit.

Key Applications in Microbiology Research

This compound is a versatile tool in microbiology for:

-

Determining Antimicrobial Susceptibility: Establishing the Minimum Inhibitory Concentration (MIC) of erythromycin against various bacterial strains.

-

Investigating Biofilm Formation and Disruption: Studying the ability of erythromycin to inhibit the formation of or disrupt established bacterial biofilms.

-

Analyzing Quorum Sensing (QS) Pathways: Exploring the role of erythromycin in interfering with bacterial cell-to-cell communication, which often regulates virulence and biofilm formation.[10]

Application 1: Antimicrobial Susceptibility Testing

Objective:

To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain. The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[11][12]

Quantitative Data Summary:

The following table summarizes reported MIC values for erythromycin against various bacterial species. Note that MIC values can vary significantly between strains.

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |

| Ureaplasma isolates | 2 | 4 | 0.063–256 | [13] |

| Rhodococcus equi | >0.5 | >0.5 | Not Specified | [14] |

| Bordetella pertussis | 0.06-0.125 | 0.125 | 0.03-0.125 | [15] |

| Streptococcus agalactiae | Not Specified | Not Specified | 0.015->128 | [16] |

| Escherichia coli (porcine) | Not Specified | Not Specified | 16 to >1024 | [17] |

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocol: Broth Microdilution Method

This protocol is based on standard methods for determining MICs.[12][18]

Materials:

-

This compound stock solution (e.g., 1024 µg/mL)

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

-

Sterile diluent (e.g., saline or broth)

-

Incubator

Procedure:

-

Prepare Erythromycin Dilutions:

-

Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the this compound stock solution to well 1.

-

Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 serves as a growth control (no antibiotic).

-

Well 12 serves as a sterility control (no bacteria).

-

-

Prepare Bacterial Inoculum:

-

Dilute the 0.5 McFarland bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Inoculate the Plate:

-

Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours.

-

-

Reading the Results:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of erythromycin in which there is no visible growth.

-

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Application 2: Anti-Biofilm Activity

Objective:

To assess the ability of this compound to inhibit biofilm formation or eradicate pre-formed biofilms. Bacteria within biofilms are often more resistant to antibiotics than their planktonic counterparts.[19] Erythromycin has been shown to disrupt biofilms of various pathogens, including Acinetobacter baumannii and Porphyromonas gingivalis.[20][21][22]

Quantitative Data Summary:

| Bacterial Species | Assay Type | Erythromycin Concentration | Observed Effect | Reference |

| Acinetobacter baumannii | Biofilm Disruption | Not Specified | Significant destruction of biofilm structure | [20][21] |

| Porphyromonas gingivalis | Biofilm Inhibition | Sub-MIC levels | Significant decrease in adherent cells | [22] |

| Staphylococcus epidermidis | Biofilm Penetration | Not Specified | Penetrates biofilm but does not kill all cells | [23] |

| Escherichia coli | Biofilm Inhibition (Synergy) | 15 µg/mL (with EGCG-S) | 95% inhibition of biofilm formation | [24] |

Experimental Protocol: Crystal Violet Biofilm Assay

Materials:

-

This compound